Hydrogen‑Bond Donor Count: Zero Donors vs. Hydroxyl‑Containing Analog CAS 1788541‑74‑1
The target compound possesses zero hydrogen‑bond donors (HBD = 0), in contrast to the closely related analog N‑(2‑cyclopropyl‑2‑hydroxy‑2‑(thiophen‑2‑yl)ethyl)‑2‑oxoimidazolidine‑1‑carboxamide (CAS 1788541‑74‑1), which contains an alcoholic hydroxyl group (HBD = 1). Reducing HBD count is a well‑established strategy for improving passive membrane permeability and lowering susceptibility to H‑bond‑mediated efflux.
| Evidence Dimension | Hydrogen‑bond donor count |
|---|---|
| Target Compound Data | 0 hydrogen‑bond donors |
| Comparator Or Baseline | CAS 1788541‑74‑1: 1 hydrogen‑bond donor (alcoholic –OH group) |
| Quantified Difference | ΔHBD = +1 for the comparator |
| Conditions | Structural analysis based on molecular formula (C13H17N3O2S vs. C13H17N3O3S); no direct permeability assay data available for either compound. |
Why This Matters
For discovery programs optimizing oral bioavailability or blood‑brain barrier penetration, the absence of a hydrogen‑bond donor in the target compound offers a measurable physicochemical advantage over the hydroxyl‑bearing analog, assuming equivalent target engagement.
